

A Comparative Analysis of Menaquinone-4 and Menaquinone-7 Bioavailability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Vitamin K2

Cat. No.: B1673380

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability of two prominent **vitamin K2** homologs: menaquinone-4 (MK-4) and menaquinone-7 (MK-7). The following sections present a comprehensive overview of their pharmacokinetic profiles, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.

Quantitative Data Summary

The bioavailability of MK-4 and MK-7 differs significantly, primarily due to their structural differences which influence their absorption, metabolism, and circulation time in the body.^[1] The data presented below, primarily from a key human intervention study, highlights the superior bioavailability of MK-7 at nutritional doses.

Table 1: Serum **Vitamin K2** Levels After a Single Oral Administration (420 µg)

| Time Point | Serum MK-4 Concentration (ng/mL) | Serum MK-7 Concentration (ng/mL) |
|---------------|----------------------------------|----------------------------------|
| Baseline (0h) | Not Detected | Not Detected |
| 2h | Not Detected | Approx. 2.5 |
| 4h | Not Detected | Approx. 4.0 |
| 6h | Not Detected | Approx. 5.5 (Peak) |
| 8h | Not Detected | Approx. 5.0 |
| 10h | Not Detected | Approx. 4.5 |
| 24h | Not Detected | Approx. 2.5 |
| 48h | Not Detected | Approx. 1.5 |

Source: Adapted from Sato et al., 2012.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Serum **Vitamin K2** Levels After Consecutive Daily Administration (60 μ g/day for 7 days)

| Vitamer Administered | Baseline Serum Level (ng/mL) | Serum Level After 7 Days (ng/mL, baseline subtracted) |
|----------------------|------------------------------|--|
| MK-4 | 2.2 ± 0.38 | 0.00 ± 0.77 |
| MK-7 | < Detection Limit | Significantly Increased (Specific value not detailed in abstract, but graphically represented as a clear increase) |

Source: Adapted from Sato et al., 2012.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 3: Comparative Pharmacokinetic Properties

| Parameter | Menaquinone-4 (MK-4) | Menaquinone-7 (MK-7) |
|--------------------------------------|--|---|
| Absorption | Rapidly absorbed, but also rapidly cleared.[5][6] | Well-absorbed, incorporated into lipoproteins for transport. [6][7] |
| Peak Serum Level (Tmax) | ~2 hours[8] | ~6 hours[2][3][4][9] |
| Half-life | Short (estimated at 6-8 hours). [1][5][10] | Long (approximately 3 days or 72 hours).[8][10][11] |
| Bioavailability at Nutritional Doses | Poor; does not significantly increase serum MK-4 levels.[2][4] | High; significantly increases and maintains serum MK-7 levels.[2][4][7] |
| Tissue Distribution | Found in various tissues, largely through conversion from other vitamin K forms.[12] | Distributed to extrahepatic tissues like bone and arteries due to longer circulation time. [2][6] |

Key Experimental Protocols

The following methodologies are derived from the pivotal study by Sato et al. (2012), which provides a direct comparison of MK-4 and MK-7 bioavailability in healthy women.[2][3][4]

Study 1: Single Dose Administration

- Objective: To compare the serum levels of MK-4 and MK-7 after a single oral dose.
- Subjects: Healthy Japanese female volunteers.
- Study Design: Randomized, two-group comparison.
- Intervention:
 - Group 1 (n=5): Received a single oral dose of 420 µg (945 nmol) of MK-4.
 - Group 2 (n=5): Received a single oral dose of 420 µg (647 nmol) of MK-7.
 - Both doses were administered in the morning with a standardized breakfast.

- Data Collection: Blood samples were collected at baseline (0 hours) and at 2, 4, 6, 8, 10, 24, and 48 hours post-administration.
- Analysis: Serum concentrations of MK-4 and MK-7 were measured at each time point.

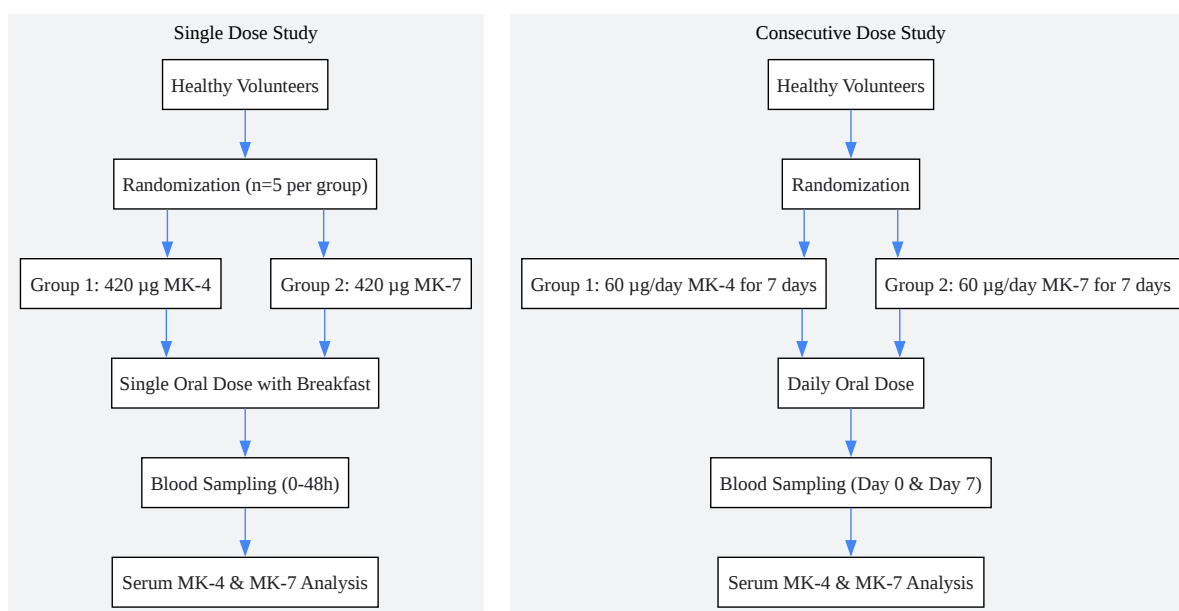
Study 2: Consecutive Dose Administration

- Objective: To compare the effect of daily supplementation of MK-4 and MK-7 on their respective serum levels.
- Subjects: Healthy Japanese female volunteers.
- Study Design: Randomized, two-group comparison.
- Intervention:
 - Group 1: Received a daily oral dose of 60 µg (135 nmol) of MK-4 for 7 days.
 - Group 2: Received a daily oral dose of 60 µg (92 nmol) of MK-7 for 7 days.
 - Supplements were administered daily after supper.
- Data Collection: Blood samples were collected at baseline and after 7 days of supplementation.
- Analysis: Serum levels of MK-4 and MK-7 were measured and compared to baseline values.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Bioavailability Assessment

The following diagram illustrates the general workflow for the comparative bioavailability studies described.

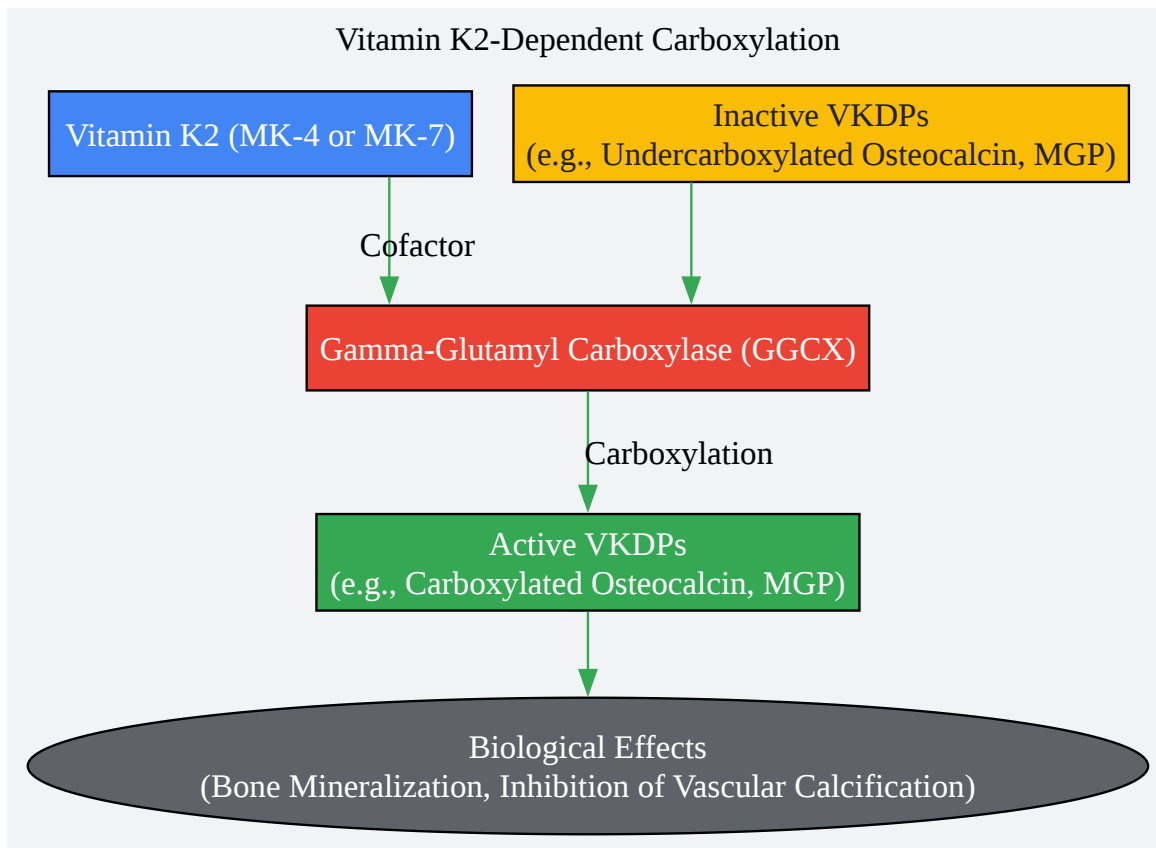


[Click to download full resolution via product page](#)

Caption: Workflow of comparative bioavailability studies for MK-4 and MK-7.

Vitamin K2-Dependent Protein Activation Pathway

Vitamin K2, in both its MK-4 and MK-7 forms, is a crucial cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific proteins, converting glutamate (Glu) residues to gamma-carboxyglutamate (Gla) residues. This carboxylation is essential for the biological activity of these vitamin K-dependent proteins (VKDPs).



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. blog.algaecal.com [blog.algaecal.com]
- 2. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

- 4. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women | springermedizin.de [springermedizin.de]
- 5. Vitamin K2-MK4 | Rupa Health [rupahealth.com]
- 6. Vitamin K2-MK7 | Rupa Health [rupahealth.com]
- 7. Molecular Pathways and Roles for Vitamin K2-7 as a Health-Beneficial Nutraceutical: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. menaq7.com [menaq7.com]
- 9. The study of bioavailability and endogenous circadian rhythm of menaquinone-7, a form of vitamin K2, in healthy subjects | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Why MK-7 is Real Effective Vitamin K2 | MediQ7 [mediq7.com]
- 11. MK4 or MK7, Which is Better for Bones? - NBI [nbihealth.com]
- 12. [Vitamin K metabolism. Menaquinone-4 (MK-4) formation from ingested VK analogues and its potent relation to bone function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Menaquinone-4 and Menaquinone-7 Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673380#comparative-bioavailability-of-menaquinone-4-vs-menaquinone-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com